molecular formula C5H3Cl2N3O B13917766 N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine

N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine

Cat. No.: B13917766
M. Wt: 192.00 g/mol
InChI Key: FBSFRTACYCNXNV-UHFFFAOYSA-N
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Description

N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine typically involves the reaction of 4,6-dichloropyrimidine with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino-substituted pyrimidines, alkoxy-substituted pyrimidines.

    Condensation Products: Schiff bases and other condensation products.

Mechanism of Action

The mechanism of action of N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and condensation reactions. It can also form complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and its potential biological activity make it a valuable compound in scientific research .

Properties

Molecular Formula

C5H3Cl2N3O

Molecular Weight

192.00 g/mol

IUPAC Name

N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)2-8-11/h1-2,11H

InChI Key

FBSFRTACYCNXNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)C=NO)Cl

Origin of Product

United States

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